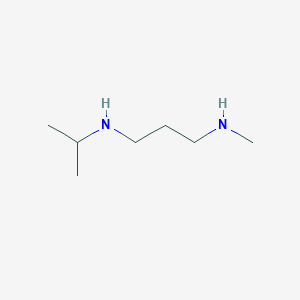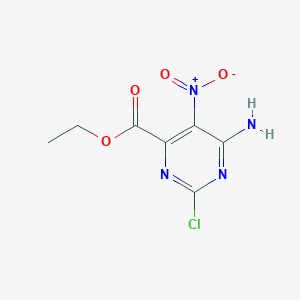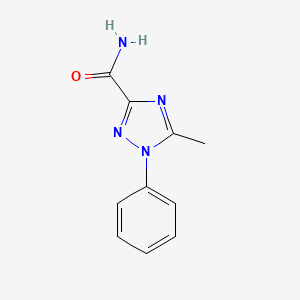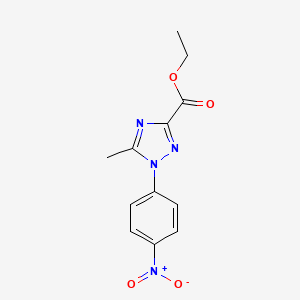
1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
概要
説明
“1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol” is a compound that contains a triazole ring, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . The triazole ring is known for its broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of triazole derivatives can be accomplished using various methods. One such method involves the use of “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The starting compounds undergo a reaction with different arylboronic acids in an aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can be used to identify the hydrogen and carbon atoms in the molecule respectively .Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions. For example, reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions can give the corresponding chalcones .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its melting point can be determined using thermal analysis . Its molecular weight is 127.15 .科学的研究の応用
Synthesis of Novel Compounds and Virtual Screening for Antiviral Activity
- Researchers have synthesized novel thiadiazole and 1,2,3-triazole hybrids to target COVID-19's main protease, a crucial enzyme in the virus's lifecycle. These compounds have demonstrated promising docking scores, indicating potential antiviral properties against COVID-19 (Rashdan et al., 2021).
Chemical Synthesis and Structural Analysis
A compound containing the 1,2,3-triazolyl group was synthesized and its structure confirmed using spectroscopic methods, highlighting the importance of these compounds in exploring new chemical structures (Abdel-Wahab et al., 2023).
Another study focused on synthesizing and confirming the structure of a similar compound, again showcasing the diverse applications of 1,2,3-triazoles in chemical synthesis (Kariuki et al., 2022).
Development of Bioactive Compounds
Research has shown that compounds derived from 1,2,3-triazoles can be transformed into various bioactive structures, indicating their potential in medicinal chemistry and drug design (Pokhodylo et al., 2009).
Another study synthesized triazole phenyl methanones, highlighting their potential in developing antibiotics, antimicrobials, and antifungals, demonstrating the triazole's importance in developing new therapeutic agents (Sonawane & Sagare, 2023).
Synthesis of new 1,2,3-triazolyl chalcone derivatives has been explored for potential anti-microbial, anti-oxidant, and anti-cancer activities, emphasizing the broad spectrum of biological activities associated with these compounds (Bhat et al., 2016).
Advanced Materials and Coordination Chemistry
- A study explored the use of bis(triazole) ligands in constructing Cu(II) and Cd(II) coordination polymers, revealing the versatility of triazoles in material science and coordination chemistry (Yang et al., 2013).
Corrosion Inhibition Properties
- Triazole derivatives have been studied as corrosion inhibitors for mild steel in acidic environments, demonstrating the practical applications of these compounds in industrial settings (Jawad et al., 2020).
Exploration of Optical Activity in Pharmaceuticals
- Research on the optical activity of certain S-derivatives of triazoles highlights their relevance in the pharmaceutical industry, particularly in understanding the behavior of chiral substances (Karpun et al., 2022).
Catalytic Applications
- Triazole-based organosulfur/-selenium ligands have been used in Ruthenium(II) complexes, showing their catalytic potential in oxidation and transfer hydrogenation processes, demonstrating their utility in catalysis (Saleem et al., 2013).
作用機序
Target of Action
Compounds containing the 1,2,3-triazole moiety have been reported to exhibit inhibitory activity against the carbonic anhydrase-ii enzyme . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .
Mode of Action
It can be inferred from related studies that the triazole ring in the compound may interact with its targets through hydrogen bonding and metallic interactions .
Biochemical Pathways
Given the potential inhibitory activity against the carbonic anhydrase-ii enzyme, it can be speculated that the compound may influence biochemical pathways involving this enzyme .
Result of Action
Based on the potential inhibitory activity against the carbonic anhydrase-ii enzyme, it can be speculated that the compound may have effects on processes regulated by this enzyme .
Safety and Hazards
将来の方向性
The future research on “1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol” and its derivatives could focus on further exploring their potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals . Additionally, more studies could be conducted to understand their mechanism of action and to optimize their synthesis process .
特性
IUPAC Name |
1-(3-methyltriazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4(9)5-3-6-7-8(5)2/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIPOMBZIGUJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=NN1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B3106476.png)
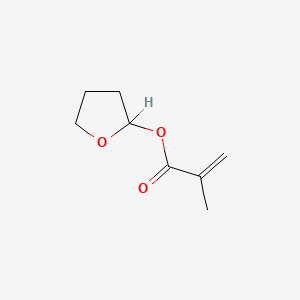
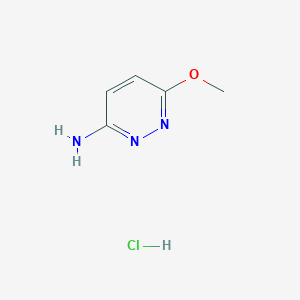
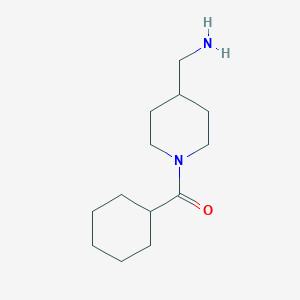



![Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine](/img/structure/B3106511.png)
